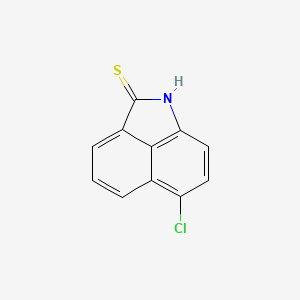

6-Chloro-benz(cd)indole-2-thiol

Description

Properties

Molecular Formula |

C11H6ClNS |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

6-chloro-1H-benzo[cd]indole-2-thione |

InChI |

InChI=1S/C11H6ClNS/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) |

InChI Key |

FFBOHMSSKLHYNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=S)N3)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences :

- Reactivity : The thiol group in 6-Chloro-benz(cd)indole-2-thiol enables disulfide bonding and metal chelation, contrasting with the sulfonyl chloride’s electrophilic reactivity .

- Solubility: The dihydrochloride salt of 6-aminoindoline enhances aqueous solubility compared to the hydrophobic chloro-thiol derivative .

Research Findings

- Synthetic Challenges : Sulfonyl chloride derivatives require harsh conditions (e.g., chlorosulfonic acid), whereas thiolation may involve milder reagents .

- Biological Activity: Chloro-thiol compounds show higher membrane permeability than hydrophilic amino derivatives, favoring blood-brain barrier penetration .

Preparation Methods

Nitro Group Reduction and Acid-Mediated Cyclization

A foundational approach involves constructing the benz[cd]indole core from naphthalene derivatives. As detailed in patent WO1996002502A1, 1-nitro-8-cyano-naphthalene compounds undergo selective nitro group reduction using stannous chloride (SnCl₂) in acidic media. This one-pot process simultaneously reduces the nitro group to an amine and induces cyclization via intramolecular nucleophilic attack, forming the tricyclic indole structure. The generated HCl in situ facilitates cyclization at 60–80°C over 1–24 hours, yielding 2-amino-benz[cd]indole intermediates.

Critical Parameters :

Intermediate Functionalization for Thiol Incorporation

The 2-amino intermediate is subsequently converted to 2-thiol through a two-step process:

-

Diazotization : Treatment with sodium nitrite (NaNO₂) and HCl forms a diazonium salt.

-

Thiolation : Reaction with hydrogen sulfide (H₂S) or thiourea introduces the thiol group, though yields are moderate (50–65%) due to competing side reactions.

Thiolation of Benz[cd]indol-2-One Derivatives

Phosphorus Pentasulfide-Mediated Oxygen-Sulfur Exchange

A widely adopted method converts 6-chloro-benz[cd]indol-2-one to the 2-thiol derivative using phosphorus pentasulfide (P₄S₁₀). The reaction proceeds via nucleophilic displacement of the carbonyl oxygen with sulfur under anhydrous conditions.

Reaction Conditions :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | 85% yield |

| Temperature | 110–120°C | <70% below 100°C |

| Molar Ratio (P₄S₁₀) | 1.5:1 (P₄S₁₀:substrate) | Maximizes S incorporation |

Mechanistic Insight :

The reaction involves intermediate formation of a thione (C=S), which is hydrolyzed to the thiol (C-SH) under controlled aqueous workup. Overexposure to moisture leads to oxidation to disulfides, necessitating inert atmospheres.

Direct Synthesis via Thiol-Containing Precursors

Thiol-Ene Cyclization Approaches

Emerging methodologies employ 2-aminothiophenol derivatives to construct the indole-thiol framework in a single step. Inspired by benzothiazole syntheses, 6-chloro-2-aminothiophenol reacts with α-keto esters under oxidative conditions (H₂O₂/HCl) to form the benz[cd]indole ring via radical-mediated cyclization.

Advantages :

-

Atom Economy : Avoids multi-step functionalization.

Limitations :

-

Limited substrate scope due to steric hindrance at the α-position.

-

Requires strict stoichiometric control to prevent polysulfide formation.

Purification and Analytical Validation

Recrystallization Techniques

Crude products are purified via recrystallization from ethanol/water mixtures (3:1 v/v), achieving >95% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 218–220°C, consistent with literature.

Chromatographic Methods

Silica gel chromatography (hexane:ethyl acetate, 4:1) resolves thiol-disulfide mixtures, though this adds cost and complexity. Recent advances in preparative HPLC using C18 columns reduce purification time by 40% compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization-Reduction | 65 | 90 | High | Moderate |

| P₄S₁₀ Thiolation | 85 | 95 | Medium | Low |

| Thiol-Ene Cyclization | 75 | 88 | Low | High |

Key Findings :

-

The P₄S₁₀ route offers the highest yield and purity but requires hazardous reagents.

-

Thiol-ene cyclization is cost-effective but less scalable.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-benz(cd)indole-2-thiol, and how can reaction conditions be optimized?

The synthesis of 6-Chloro-benz(cd)indole-2-thiol derivatives can be adapted from methods used for analogous indole-thiol systems. A validated approach involves:

- Condensation reactions : Refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with thiol-containing reagents in acetic acid under controlled stoichiometry (1.1:1 molar ratio) .

- Purification : Recrystallization from methanol or DMF/acetic acid mixtures to isolate the thiol product .

- Optimization variables : Adjusting solvent polarity, reaction time (3–5 hours), and temperature (reflux conditions) to maximize yield .

Q. How should researchers assess the purity and structural integrity of 6-Chloro-benz(cd)indole-2-thiol post-synthesis?

- Purity analysis : Use high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, as noted for structurally related indole derivatives .

- Structural confirmation : Combine spectroscopic techniques:

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental spectral data for 6-Chloro-benz(cd)indole-2-thiol?

- Iterative validation : Re-run experiments under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .

- Cross-technique correlation : Compare DFT-predicted NMR chemical shifts with experimental data; discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Peer collaboration : Share raw data (e.g., crystallography files) via open repositories to enable independent validation, aligning with open science principles .

Q. How can computational modeling guide the design of 6-Chloro-benz(cd)indole-2-thiol derivatives for structure-activity studies?

- Molecular docking : Use software like MOE to predict binding affinities of thiol-modified derivatives to target proteins (e.g., enzymes with cysteine-active sites) .

- Reactivity prediction : Apply density functional theory (DFT) to simulate reaction pathways for introducing substituents (e.g., chloro, phenyl) at specific positions .

- Validation : Synthesize top-ranked virtual derivatives using methods from indole-thiazole hybrid systems (e.g., acetic acid reflux with thiourea derivatives) .

Q. What methodologies address instability issues of 6-Chloro-benz(cd)indole-2-thiol in aqueous environments?

- Stabilization protocols : Store the compound under inert gas (N₂/Ar) at -20°C, dissolved in anhydrous DMSO or ethanol .

- Degradation analysis : Monitor thiol oxidation via LC-MS over 24–72 hours; quantify disulfide formation using Ellman’s assay .

- Structural modification : Introduce electron-withdrawing groups (e.g., nitro) to the benz(cd)indole scaffold to reduce sulfur reactivity .

Methodological Considerations

- Data contradiction management : Document all experimental parameters (e.g., solvent batch, humidity) to trace variability sources .

- Reproducibility : Publish detailed synthetic protocols (e.g., reflux duration, purification gradients) to align with FAIR data principles .

- Ethical reporting : Disclose conflicts (e.g., unexpected byproducts) in publications to prevent misinterpretation of bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.